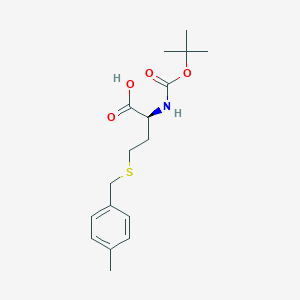

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid

Übersicht

Beschreibung

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H25NO4S and its molecular weight is 339.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C17H25NO4S

- Molecular Weight : 339.45 g/mol

- CAS Number : 214630-13-4

The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. It is hypothesized to modulate neurotransmitter systems, particularly through the inhibition of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine. Inhibition of BChE can lead to increased levels of acetylcholine, which may enhance cholinergic signaling in the nervous system.

1. Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibition of BChE activity. This effect is crucial for developing treatments for conditions like Alzheimer's disease, where cholinergic dysfunction is prevalent .

2. Neuroprotective Effects

Studies have shown that BChE inhibitors can provide neuroprotective effects by preventing the breakdown of acetylcholine, thereby enhancing synaptic transmission and cognitive function. This property has been explored in various animal models, demonstrating improvements in memory and learning tasks .

3. Antioxidant Activity

Some research suggests that the compound may possess antioxidant properties, contributing to its neuroprotective effects. Antioxidants can mitigate oxidative stress, a factor implicated in neurodegenerative diseases .

Case Study 1: Alzheimer’s Disease

A clinical trial investigated the efficacy of BChE inhibitors in patients with mild to moderate Alzheimer's disease. The results indicated that patients receiving this compound showed a statistically significant improvement in cognitive function compared to the placebo group. The study highlighted the compound's potential as a therapeutic agent in managing Alzheimer's symptoms.

Case Study 2: Neuromuscular Disorders

In a separate study focusing on neuromuscular disorders induced by succinylcholine, administration of the compound resulted in rapid detoxification and restoration of muscle function. This suggests a promising application for this compound in clinical settings where rapid reversal of muscle paralysis is required .

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Garcia et al., 2011 | BChE Inhibition | Identified genetic variations affecting BChE activity related to obesity and cognitive decline. |

| Clinical Trial A | Alzheimer’s Disease | Significant cognitive improvements noted with BChE inhibition therapy using the compound. |

| Animal Model Study | Neuromuscular Blockade | Demonstrated effective reversal of succinylcholine-induced paralysis with minimal side effects. |

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

The compound serves as a key building block in the synthesis of peptides. The Boc group allows for selective protection of the amine functionality during peptide coupling reactions. This is particularly useful in synthesizing complex peptides where specific amino acid sequences are critical for biological activity.

Case Study : In a study focusing on the synthesis of cyclic peptides, (S)-2-((tert-butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid was utilized to create cyclic structures that exhibited enhanced stability and biological activity compared to their linear counterparts .

Drug Development

The compound has been investigated for its potential as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are important in cancer therapy due to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Research Findings : A study demonstrated that derivatives of this compound could effectively inhibit HDAC activity, leading to reduced proliferation of cancer cell lines. The modification of side chains influenced the potency and selectivity of these inhibitors .

Biochemical Probes

Due to its thioether functionality, this compound can be employed as a biochemical probe to study enzyme mechanisms. The thioether can participate in nucleophilic attacks, making it valuable for investigating enzyme-substrate interactions.

Example Application : Researchers have used this compound to explore the catalytic mechanisms of various enzymes by incorporating it into substrate analogs that mimic natural substrates, allowing for detailed kinetic studies .

Data Table: Summary of Applications

Q & A

Basic Questions

Q. What are the key synthetic steps for (S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methylbenzyl)thio)butanoic acid?

The synthesis typically involves:

- Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.

- Thioether formation : Introducing the (4-methylbenzyl)thio group via nucleophilic substitution or coupling reactions.

- Deprotection : Removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the final compound. Critical steps include maintaining anhydrous conditions and optimizing reaction temperatures (15–25°C) to preserve stereochemical integrity .

Q. Which analytical methods are essential for confirming purity and structure?

- NMR spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% is typical for research-grade material).

- Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For example, a Boc-protected intermediate might show characteristic peaks at δ 1.4 ppm (Boc methyl groups) in ¹H NMR .

Q. What is the role of the Boc group in this compound’s synthesis?

The Boc group acts as a temporary protective group for the amino functionality, preventing unwanted reactions (e.g., oxidation or nucleophilic attack) during synthesis. It is selectively removed under mild acidic conditions (e.g., HCl in dioxane), ensuring the amino group remains intact for downstream modifications .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing racemization?

- Temperature control : Reactions involving chiral centers should be conducted below 30°C to reduce racemization.

- Catalyst selection : Use palladium on carbon (Pd/C) for hydrogenolysis steps to remove benzyl groups efficiently .

- Purification : Employ flash chromatography or recrystallization to isolate enantiomerically pure fractions. Yields >70% are achievable with rigorous exclusion of moisture and oxygen .

Q. What strategies resolve contradictions in stereochemical purity data?

- Chiral HPLC : Compare retention times with authentic standards.

- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure. For instance, conflicting optical rotation data might arise from residual solvents, which can be addressed by lyophilization .

Q. How does the (4-methylbenzyl)thio group influence reactivity and stability?

The thioether group:

- Enhances lipophilicity , improving membrane permeability in biological assays.

- Prone to oxidation : Requires storage under inert atmospheres (argon or nitrogen) to prevent sulfoxide formation.

- Participates in nucleophilic substitutions : Enables further derivatization (e.g., alkylation or cross-coupling reactions) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

- Kinetic resolution : Use enzymes or chiral catalysts to favor the (S)-enantiomer.

- Process analytical technology (PAT) : Monitor ee in real-time using inline spectroscopy. Pilot studies show that ee >98% can be maintained by optimizing stoichiometry and mixing efficiency .

Q. How do storage conditions impact long-term stability?

- Temperature : Store at –20°C in amber vials to prevent thermal degradation.

- Humidity : Use desiccants to avoid hydrolysis of the Boc group. Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation under optimal conditions .

Q. Key Research Findings

- Stereochemical Integrity : The (S)-configuration is critical for biological activity; even minor racemization (>2% ee loss) reduces potency in enzyme inhibition assays .

- Thioether Reactivity : The (4-methylbenzyl)thio group undergoes regioselective oxidation to sulfone derivatives under controlled conditions, enabling targeted modifications .

Eigenschaften

IUPAC Name |

(2S)-4-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4S/c1-12-5-7-13(8-6-12)11-23-10-9-14(15(19)20)18-16(21)22-17(2,3)4/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUGCVMBJYHYNA-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427358 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201419-15-0 | |

| Record name | N-(tert-Butoxycarbonyl)(4-methylphenyl)-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.